REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.C1C2C3C=CC(C2C=C1)C3.[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:22]1([C:5]2[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=2[NH2:7])[CH2:23][CH2:24][CH:20]=[CH:21]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
alumina silica
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
205 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged to a 1000 cc pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen leaving a 32 psig nitrogen blanket
|
Type
|
TEMPERATURE
|
Details
|
were maintained at that temperature for 22 hr
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled to 150° C.
|
Type
|
CUSTOM
|
Details
|
isolated catalyst
|
Type
|
FILTRATION
|
Details
|
free by hot filtration
|
Type
|
CUSTOM
|
Details
|
removal of residual hydrocarbons
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation and analysis by gas chromatography (GC)
|
Name
|
|
Type
|
|
Smiles
|
C1(C=CCC1)C1=C(C=C(C(=C1)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |